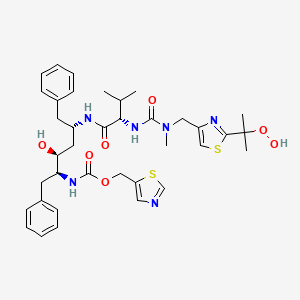

Ritonavir hydroperoxide

Description

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(2-hydroperoxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O7S2/c1-24(2)32(42-35(46)43(5)20-28-22-51-34(40-28)37(3,4)50-48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-52-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABLQOGZCAELNU-QJANCWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Degradation Science with Analytical Quality by Design Aqbd Principles

Method Development for Robustness and Specificity against Oxidative Degradants

The primary objective of applying AQbD to analytical method development is to create a method that is well-understood and consistently meets its predefined objectives. chromatographyonline.com For Ritonavir, this involves developing a stability-indicating method that is highly specific for the drug substance in the presence of its degradation products, including the critical oxidative degradant, Ritonavir hydroperoxide.

A common analytical technique for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS/MS) for structural elucidation of degradants. nih.govsigmaaldrich.cn The development of a robust RP-HPLC method for Ritonavir and its hydroperoxide involves a systematic evaluation of critical method parameters (CMPs) and their impact on critical quality attributes (CQAs) of the analytical method, such as resolution, peak tailing, and sensitivity.

Initial risk assessment, a cornerstone of AQbD, helps in identifying potential variables that could affect the method's performance. For an RP-HPLC method, these variables often include the type of stationary phase, mobile phase composition (including pH and organic modifiers), column temperature, and flow rate. Design of Experiments (DoE) is then employed to systematically study the effects of these variables and their interactions, leading to the definition of a Method Operable Design Region (MODR). Operating within the MODR ensures the method's robustness and consistent performance.

For instance, in the separation of Ritonavir from its hydroperoxide, the choice of the stationary phase, such as a C18 column, and the optimization of the mobile phase, often a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol, are critical. nih.govijpsr.com The gradient elution program is meticulously optimized to ensure adequate separation of the parent drug from all its degradation products. ijpsr.com

Table 1: Illustrative Parameters for a Robust RP-HPLC Method for Ritonavir and its Oxidative Degradants

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for Ritonavir and its relatively non-polar degradants. nih.govsigmaaldrich.cn |

| Mobile Phase A | Ammonium Acetate Buffer | Controls the pH and influences the ionization and retention of the analytes. ijpsr.com |

| Mobile Phase B | Acetonitrile/Methanol Mixture | Organic modifiers to elute the analytes from the column; the ratio is optimized for best separation. nih.govijpsr.com |

| Elution Mode | Gradient | Allows for the effective separation of compounds with a range of polarities within a reasonable run time. ijpsr.com |

| Flow Rate | 1.0 mL/min | A typical flow rate that provides a balance between analysis time and chromatographic efficiency. ijpsr.com |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |

| Detection Wavelength | 240 nm | A wavelength at which Ritonavir and its key degradants exhibit significant absorbance. ijpsr.com |

By defining the MODR, the method demonstrates robustness, meaning it is insensitive to small, deliberate variations in method parameters, thus ensuring reliable performance during routine use and inter-laboratory transfers.

Forced Degradation Study Design for Comprehensive Hydroperoxide Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps in identifying potential degradation products and understanding the intrinsic stability of a drug substance. nih.gov When focusing on this compound, the design of the forced degradation study is tailored to promote oxidative degradation. This is typically achieved by exposing Ritonavir to a strong oxidizing agent, most commonly hydrogen peroxide (H₂O₂). nih.govimpactfactor.org

The conditions for the forced degradation study are carefully selected to achieve a relevant level of degradation (typically 5-20%) without completely degrading the parent drug. This allows for the detection and characterization of the resulting degradants. The concentration of the oxidizing agent, temperature, and duration of exposure are key variables that are optimized.

A comprehensive assessment of hydroperoxide formation involves subjecting Ritonavir to a range of oxidative stress conditions. For example, studies may be conducted using different concentrations of H₂O₂ at various temperatures and time points. The resulting samples are then analyzed using the developed stability-indicating analytical method. This approach not only confirms the formation of this compound but also helps in understanding the kinetics of its formation and potential secondary degradation pathways.

LC-MS/MS plays a crucial role in these studies, as it allows for the tentative identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov This information is invaluable for confirming the structure of this compound and other oxidative degradants.

Table 2: Representative Conditions for Forced Oxidative Degradation of Ritonavir

| Stress Condition | Reagent and Concentration | Temperature | Duration | Observed Degradation |

| Oxidative | 3% Hydrogen Peroxide | Room Temperature | 24 hours | Moderate degradation with formation of hydroperoxide and other oxidative products. |

| Oxidative | 10% Hydrogen Peroxide | 60 °C | 8 hours | Significant degradation, suitable for generating higher levels of degradants for characterization. |

| Oxidative | 30% Hydrogen Peroxide | 70 °C | 30 minutes | Accelerated degradation to quickly assess primary oxidative pathways. nih.gov |

The data generated from these forced degradation studies are fundamental to the AQbD approach. They provide a deeper understanding of the degradation profile of Ritonavir, which informs the development of a more robust and specific analytical method. Furthermore, this knowledge is essential for establishing appropriate specifications for impurities and for the development of stable pharmaceutical formulations. By systematically investigating the formation of this compound, a comprehensive control strategy can be implemented to ensure the quality and safety of the final drug product.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to characterize the chemical identity and purity of ritonavir hydroperoxide?

- Methodological Answer : Utilize a combination of infrared (IR) absorption spectroscopy, high-performance liquid chromatography (HPLC), and X-ray diffraction (XRD). IR spectroscopy verifies functional groups by comparing spectra to reference standards. HPLC with a validated mobile phase (e.g., 0.03M monobasic potassium phosphate and acetonitrile in a 1:1 ratio) ensures chromatographic purity, while XRD confirms crystalline structure alignment with certified reference materials .

Q. How should researchers address stability concerns during the preparation of this compound solutions?

- Methodological Answer : Avoid alkaline conditions and residual detergents by rinsing glassware with distilled water. Prepare solutions in neutral or acidic buffers (e.g., 0.03M monobasic potassium phosphate) and store them in light-resistant containers at controlled temperatures (5–30°C). Monitor degradation using stability-indicating assays like reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models integrate preclinical and clinical data to predict this compound interactions?

- Methodological Answer : Develop a PBPK model using software like Simcyp®. Calibrate the model with preclinical absorption/distribution data and validate it against clinical pharmacokinetic (PK) parameters (e.g., AUC, Cmax). Incorporate enzyme inhibition/induction data (e.g., CYP3A4 modulation by ritonavir) to simulate drug-drug interactions. Ensure model accuracy by verifying predictions within ±20% of observed clinical PK values .

Q. What statistical approaches are effective for analyzing exposure-response relationships in this compound antiviral studies?

- Methodological Answer : Perform exploratory exposure-response (ER) analyses using graphical methods (e.g., PK/PD scatterplots) and nonlinear mixed-effects modeling. Corrogate this compound trough concentrations (Ctrough) with virologic endpoints (e.g., viral load reduction). Apply Bayesian frameworks to account for interpatient variability in high-risk cohorts .

Q. How can researchers resolve discrepancies between clinical trial data and real-world pharmacovigilance findings for ritonavir-associated cardiovascular events?

- Methodological Answer : Conduct disproportionality analyses (e.g., reporting odds ratios) in databases like FAERS or VigiBase. Adjust for confounding factors (e.g., concomitant protease inhibitors, patient comorbidities) using multivariate regression. Compare event rates to background incidence in HIV-positive populations to distinguish drug-specific signals from disease-related risks .

Q. What methodological considerations are critical when modeling this compound interactions with enzyme inducers like rifampicin?

- Methodological Answer : Use non-linear mixed-effects modeling (e.g., Monolix®) to estimate apparent oral clearance (CL/F) changes. Incorporate body weight as a covariate on volume of distribution. Validate models with clinical PK data from drug interaction studies, ensuring predictions align within two-fold of observed values .

Methodological Frameworks for Research Design

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s mechanisms of action?

- Methodological Answer : Ensure hypotheses are F easible (e.g., accessible lab resources), I nteresting (novel insights into oxidative stress pathways), N ovel (unexplored hydroperoxide metabolites), E thical (animal model compliance), and R elevant (implications for antiviral drug design). Use PICO frameworks to define patient subgroups and clinical endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.